

FR-171113: A Potent and Selective Tool for Investigating PAR1-Mediated Signaling

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Compound of Interest		
Compound Name:	FR-171113	
Cat. No.:	B170370	Get Quote

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-activated receptor 1 (PAR1), a G-protein coupled receptor (GPCR), is a key player in hemostasis, thrombosis, and inflammation.[1][2] Its activation by proteases, most notably thrombin, initiates a cascade of intracellular signaling events that lead to profound cellular responses, including platelet aggregation and endothelial cell activation.[3] **FR-171113** is a potent, non-peptide, small molecule antagonist of PAR1.[4] It serves as a valuable tool compound for the specific inhibition of PAR1 signaling, enabling detailed investigation of its physiological and pathological roles. Unlike direct thrombin inhibitors, **FR-171113** specifically targets the receptor, offering a more nuanced approach to studying thrombin-mediated cellular activation without affecting the enzymatic activity of thrombin on other substrates.[2]

Mechanism of Action

FR-171113 acts as a competitive antagonist at the PAR1 receptor.[2] Thrombin activates PAR1 by cleaving its N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.[5] **FR-171113** is believed to bind to the same site as the tethered ligand, thereby preventing receptor activation by thrombin or synthetic PAR1-activating peptides (e.g., TRAP-6).[2] This blockade of PAR1



activation subsequently inhibits downstream signaling cascades mediated by Gqq and Gq12/13 proteins.

Data Presentation

The inhibitory potency of **FR-171113** has been characterized in various in vitro and in vivo assays. The following table summarizes the key quantitative data for **FR-171113**.

Parameter	Species	Assay	Agonist	Value	Reference(s
IC50	Human	In vitro platelet aggregation (washed platelets)	Thrombin	0.29 μΜ	[4]
IC50	Human	In vitro platelet aggregation (washed platelets)	TRAP-6	0.15 μΜ	[2]
IC50	Guinea Pig	In vitro platelet aggregation	Thrombin	0.35 μΜ	[6]
IC50	Guinea Pig	In vitro platelet aggregation	PAR1 agonist peptide	1.5 μΜ	[4]
pA2	Human	Schild plot analysis (TRAP-6 induced aggregation)	TRAP-6	7.29	[2]
ED50	Guinea Pig	Ex vivo platelet aggregation	Thrombin	0.49 mg/kg (s.c.)	[6]



Experimental Protocols

Herein, we provide detailed protocols for key experiments to evaluate the activity of **FR-171113** as a PAR1 inhibitor.

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in human platelet-rich plasma (PRP) in response to PAR1 agonists and its inhibition by **FR-171113**.

Materials:

- Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
- FR-171113 stock solution (e.g., 10 mM in DMSO).
- Thrombin receptor-activating peptide 6 (TRAP-6) stock solution (e.g., 1 mM in sterile water).
- Thrombin stock solution (e.g., 100 U/mL in saline).
- Phosphate-buffered saline (PBS).
- Light Transmission Aggregometer.
- Aggregometer cuvettes with stir bars.

Procedure:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
 - Carefully collect the upper PRP layer.
 - Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
 - Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL with PPP.



- Aggregometer Setup:
 - Set the aggregometer to 37°C.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Aggregation Measurement:
 - Pipette 450 μL of adjusted PRP into an aggregometer cuvette with a stir bar.
 - Add 5 μL of FR-171113 solution at various concentrations (or vehicle control DMSO) and incubate for 2-5 minutes at 37°C with stirring (e.g., 1000 rpm).
 - \circ Add 50 μL of the agonist (e.g., TRAP-6 to a final concentration of 10-25 μM, or thrombin to a final concentration of 0.1-0.5 U/mL).
 - Record the change in light transmission for 5-10 minutes.
- Data Analysis:
 - Determine the maximum percentage of aggregation for each condition.
 - Calculate the percentage inhibition of aggregation for each concentration of FR-171113 compared to the vehicle control.
 - Plot the percentage inhibition against the logarithm of the FR-171113 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Guinea Pigs

This protocol describes a model to evaluate the antithrombotic efficacy of FR-171113 in vivo.[6]

Materials:

- Male Hartley guinea pigs (300-400 g).
- FR-171113 for subcutaneous (s.c.) administration.



- Anesthetic (e.g., pentobarbital sodium).
- Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water).
- Doppler flow probe.
- Surgical instruments.
- Filter paper discs (2 mm diameter).

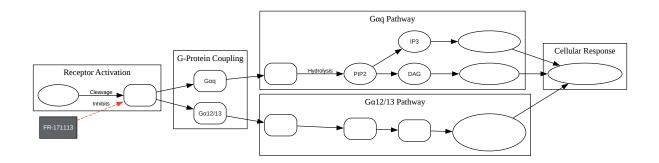
Procedure:

- Animal Preparation:
 - Anesthetize the guinea pig.
 - Administer FR-171113 (e.g., 0.1-3.2 mg/kg) or vehicle subcutaneously 1 hour before the induction of thrombosis.
- Surgical Procedure:
 - Make a midline cervical incision and expose the left common carotid artery.
 - Carefully dissect the artery from the surrounding tissues.
 - Place a Doppler flow probe around the artery to monitor blood flow.
- Induction of Thrombosis:
 - Apply a filter paper disc saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 10 minutes.
 - After 10 minutes, remove the filter paper and rinse the artery with saline.
- Monitoring and Data Analysis:
 - Continuously monitor the carotid artery blood flow using the Doppler flow probe for at least
 30 minutes after FeCl₃ application.



- The primary endpoint is the time to vessel occlusion (cessation of blood flow).
- Compare the time to occlusion in **FR-171113**-treated animals to that in vehicle-treated animals. An increase in the time to occlusion indicates an antithrombotic effect.

Visualizations PAR1 Signaling Pathways

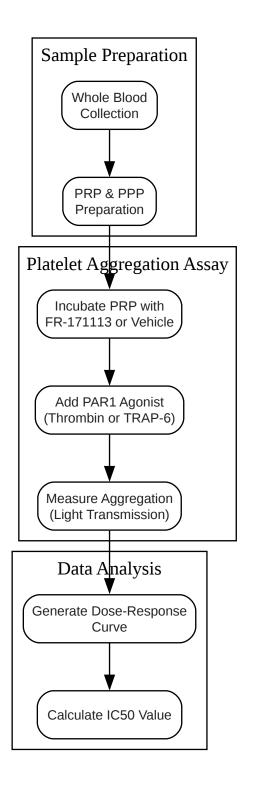


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Caption: PAR1 Signaling Pathways and Inhibition by FR-171113.

Experimental Workflow for In Vitro Evaluation of FR-171113



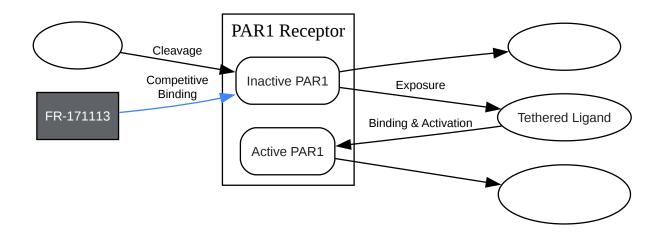


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Caption: Workflow for In Vitro Evaluation of a PAR1 Antagonist.

Mechanism of FR-171113 Action





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Caption: Competitive Antagonism of PAR1 by FR-171113.

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